(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid
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Overview
Description
(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BClNO4 and its molecular weight is 271.5. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Syntheses of Amino Acids
- Research Insight : This compound has been utilized in the enantioselective synthesis of mesityl-substituted amino acids. These amino acids were synthesized in enantiomerically pure form using techniques such as asymmetric epoxidation and aminohydroxylation (Medina et al., 2000).
N-tert-Butoxycarbonylation of Amines
- Research Insight : The compound plays a role in the N-tert-butoxycarbonylation of amines. This process is significant in the protection of amine groups, crucial for peptide synthesis (Heydari et al., 2007).
Synthesis of Alpha-Amino-Acid Derivatives
- Research Insight : It has been used in the synthesis of alpha-amino-acid derivatives through reactions with enolates of alpha-unsubstituted carboxamides (Villalgordo et al., 1996).
Labeling Agents in Radiotherapy
- Research Insight : This compound has applications in the labeling of biologically active compounds for radiotherapy, particularly in the context of boronic acid adducts of radioactive isotopes of rhenium dioxime complexes (Francesconi & Treher, 1990).
Deprotection of tert-Butoxycarbonyl Group
- Research Insight : The deprotection of the tert-butoxycarbonyl (BOC) group, a common protective group in peptide synthesis, can be achieved using boron trifluoride etherate and involves derivatives of this compound (Evans et al., 1997).
Asymmetric Hydrogenation of Enamine Esters
- Research Insight : The compound is used in the asymmetric hydrogenation of enamine esters for the preparation of beta-amino acid pharmacophores (Kubryk & Hansen, 2006).
Synthesis of Biologically Active Compounds
- Research Insight : It is involved in the synthesis of 3-amino-3-aryl-2-oxindoles, compounds with biological activity, using a Rh-catalyzed addition of arylboronic acids (Marques & Burke, 2016).
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound’s mode of action is likely related to its boronic acid moiety. Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes, including the inhibition of serine proteases and the modulation of protein function .
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed throughout the body, and they are primarily excreted unchanged in the urine .
Result of Action
Boronic acids are known to exert various biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
The action of (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and reactivity of boronic acids . Additionally, the presence of certain ions or molecules can influence the compound’s efficacy .
Properties
IUPAC Name |
[3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-9-5-7(12(16)17)4-8(13)6-9/h4-6,16-17H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIDKPOOUZOBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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